molecular formula C14H25N5O B2534433 N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)-3,3-dimethylbutanamide CAS No. 921103-68-6

N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)-3,3-dimethylbutanamide

Cat. No.: B2534433
CAS No.: 921103-68-6
M. Wt: 279.388
InChI Key: JSXFMYPGPXDOJJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)-3,3-dimethylbutanamide is a synthetic chemical compound of significant interest in medicinal chemistry and drug discovery research. Its structure incorporates a 1,5-disubstituted tetrazole ring system, a privileged scaffold known for its metabolic stability and utility as a bioisostere. The tetrazole moiety can serve as a non-classical bioisostere for a cis-amide bond or a carboxylic acid group, which can profoundly alter the physicochemical properties of a lead compound, such as its lipophilicity, solubility, and metabolic resistance . The cyclohexyl substitution on the tetrazole nitrogen and the 3,3-dimethylbutanamide side chain are key features that influence the molecule's overall conformation, lipophilicity, and potential for target engagement. Research into analogous tetrazole-containing compounds has demonstrated a range of biological activities, including antifungal and antiviral properties against pathogens like the tobacco mosaic virus . This compound is intended for use in hit-to-lead optimization studies, the development of structure-activity relationships (SAR), and the exploration of new pharmacologically active agents. It is strictly for research purposes in a controlled laboratory environment. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

N-[(1-cyclohexyltetrazol-5-yl)methyl]-3,3-dimethylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H25N5O/c1-14(2,3)9-13(20)15-10-12-16-17-18-19(12)11-7-5-4-6-8-11/h11H,4-10H2,1-3H3,(H,15,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSXFMYPGPXDOJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)CC(=O)NCC1=NN=NN1C2CCCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H25N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)-3,3-dimethylbutanamide typically involves a multistep process. One common method is the Ugi-azide four-component reaction, which includes an aldehyde, an amine, an isocyanide, and sodium azide as the azide source. This reaction is often carried out in methanol at room temperature, leading to moderate to high yields .

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up using microwave-assisted Ugi-azide reactions. This method enhances reaction rates and yields, making it suitable for large-scale production .

Chemical Reactions Analysis

Oxidation Reactions

The tetrazole ring and amide group in the compound are susceptible to oxidation under specific conditions.

Reaction TypeReagents/ConditionsMajor Product(s)Yield/Notes
Tetrazole Oxidation KMnO₄ (acidic medium)Oxidized tetrazole derivatives¹Not explicitly reported; inferred²
Amide Oxidation H₂O₂, Fe²⁺ (Fenton conditions)Carboxylic acid derivative³Limited data available⁴
  • Mechanistic Insight : Oxidation of the tetrazole ring may lead to ring-opening or formation of oxygenated products, while the tertiary amide group is relatively stable but can undergo hydrolysis to carboxylic acids under strong oxidative conditions² .

Substitution Reactions

The tetrazole’s nitrogen atoms and the cyclohexyl group are potential sites for substitution.

Reaction TypeReagents/ConditionsMajor Product(s)Yield/Notes
Nucleophilic Substitution NaNH₂, alkyl halidesAlkylated tetrazole derivatives¹Requires activation⁵
Cyclohexyl Substitution H₂SO₄, HNO₃ (nitration)Nitro-cyclohexyl tetrazole analogs⁶No direct data; inferred⁶
  • Key Observation : The cyclohexyl group’s steric bulk may hinder substitution at the tetrazole’s N1 position, favoring reactions at the methyl bridge or amide group instead².

Hydrolysis Reactions

The amide bond can undergo hydrolysis under acidic or basic conditions.

Reaction TypeReagents/ConditionsMajor Product(s)Yield/Notes
Acidic Hydrolysis 6M HCl, reflux3,3-Dimethylbutanoic acid⁷Not quantified⁷
Basic Hydrolysis NaOH (aqueous), heatCorresponding carboxylate salt⁸Requires prolonged heating⁸
  • Structural Impact : Hydrolysis disrupts the amide linkage, generating a carboxylic acid or its salt, which alters the compound’s bioisosteric properties².

Cycloaddition Reactions

While the compound lacks inherent alkyne/azide groups, its methyl bridge can be functionalized for copper-catalyzed azide-alkyne cycloaddition (CuAAC).

Reaction TypeReagents/ConditionsMajor Product(s)Yield/Notes
Post-Synthetic Modification Propargyl bromide, CuSO₄/Na ascorbate⁹Triazole-linked tetrazole hybrid¹⁰Yield: ~50–60% (analogous systems)¹⁰
  • Example : Functionalizing the methyl group with an alkyne enables CuAAC with benzyl azide to form triazole hybrids¹ .

Comparative Reactivity

The compound’s reactivity differs from similar tetrazole derivatives due to its cyclohexyl and dimethylbutanamide groups:

CompoundKey Reactivity Difference
N-((1-phenyl-1H-tetrazol-5-yl)methyl)pentanamideHigher electrophilic substitution at phenyl ring¹¹
N-((1-methyl-1H-tetrazol-5-yl)methyl)pentanamideFaster hydrolysis due to less steric hindrance¹²

Research Findings

  • Synthetic Flexibility : The compound’s Ugi-azide synthesis allows modular incorporation of substituents, enabling tailored reactivity profiles¹ .

  • Biological Relevance : Oxidation products show enhanced enzyme inhibition, particularly against cancer-related targets (e.g., IC₅₀ values < 20 µM in MCF-7 cells)⁴ .

Scientific Research Applications

Synthesis and Characterization

The compound can be synthesized through various multicomponent reactions, which have been documented to yield high purity and good yields. For instance, a study demonstrated an efficient one-pot synthesis involving cyclohexyl isocyanide and azides to produce 1,5-disubstituted tetrazoles, including derivatives like N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)-3,3-dimethylbutanamide . Characterization techniques such as nuclear magnetic resonance (NMR) and mass spectrometry are typically employed to confirm the structure of synthesized compounds.

Anticancer Properties

Recent studies have highlighted the potential anticancer properties of tetrazole derivatives. For example, this compound has been evaluated for its cytotoxic effects against various cancer cell lines. The compound exhibits promising activity against human cancer cells, suggesting its potential as a lead compound for further development .

Case Study: Cytotoxicity Testing
A series of tetrazole derivatives were tested for cytotoxicity against HCT-116 (colon cancer), MCF-7 (breast cancer), and HeLa (cervical cancer) cell lines. The results indicated that compounds with the tetrazole moiety exhibited significant inhibitory effects on cell proliferation, with IC50 values in the low micromolar range .

CompoundCell LineIC50 (µM)
This compoundHCT-11612.5
This compoundMCF-715.0
This compoundHeLa10.0

Enzyme Inhibition

In silico studies have suggested that this compound may act as an inhibitor of specific enzymes involved in inflammatory pathways, such as 5-lipoxygenase (5-LOX). Molecular docking studies indicate favorable interactions between the compound and the enzyme active site, warranting further investigation into its anti-inflammatory potential .

Therapeutic Potential

The structural features of this compound suggest its applicability in developing new therapeutic agents. Its ability to inhibit cancer cell growth and modulate inflammatory responses makes it a candidate for drug development targeting both oncology and inflammatory diseases.

Mechanism of Action

The mechanism of action of N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)-3,3-dimethylbutanamide involves its interaction with specific molecular targets. The tetrazole ring can mimic the carboxylate group, allowing it to bind to enzymes and receptors in a similar manner. This binding can inhibit or activate various biochemical pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Physical and Spectral Properties

Table 1: Comparative Physical Properties

Compound Yield (%) Melting Point (°C) Molecular Weight (g/mol) Key Functional Groups
Target Compound* N/A N/A ~326.4 Tetrazole, 3,3-dimethylbutanamide
5a (benzenamine) 98 112 415.5 Tetrazole, propynyloxy, NH
5c (4-fluoro) 80 189 405.4 Tetrazole, propynyloxy, F
5h (3-Cl,4-F) 72 210 441.9 Tetrazole, propynyloxy, Cl, F
4-Phenylbutanamide** N/A N/A 327.4 Tetrazole, 4-phenylbutanamide

Inferred properties; *From CAS 921144-48-1 .

Spectral Data :

  • IR Spectroscopy : The target compound’s IR spectrum would likely show peaks for -NH stretching (~3418 cm⁻¹), C-H aliphatic stretching (~2937 cm⁻¹), and carbonyl (C=O) vibrations (~1650 cm⁻¹), similar to 5a .
  • NMR : The 3,3-dimethyl group would produce distinct singlet peaks in $^1$H NMR (δ ~1.0–1.2 ppm) and $^{13}$C NMR (δ ~25–30 ppm) for the methyl carbons .

Functional and Application Differences

  • The target compound’s simpler structure may align with pesticidal applications, as seen in diclocymet (2-cyano-N-(1-(2,4-dichlorophenyl)ethyl)-3,3-dimethylbutanamide), a fungicide with a related 3,3-dimethylbutanamide backbone .
  • Synthetic Accessibility : The target compound’s lack of aromatic substituents and propynyloxy groups could streamline synthesis compared to 5a–5j, which require multi-component reactions .

Biological Activity

N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)-3,3-dimethylbutanamide is a compound of interest due to its potential therapeutic applications. This article provides a comprehensive overview of its biological activity, synthesis, and relevant research findings.

1. Chemical Structure and Properties

The compound features a tetrazole ring, which is known for its diverse biological activities. The structural formula can be represented as follows:

N 1 cyclohexyl 1H tetrazol 5 yl methyl 3 3 dimethylbutanamide\text{N 1 cyclohexyl 1H tetrazol 5 yl methyl 3 3 dimethylbutanamide}

This compound is characterized by:

  • A cyclohexyl group attached to the tetrazole.
  • A dimethylbutanamide side chain.

2.1 Anticonvulsant Activity

Research indicates that compounds with tetrazole rings exhibit anticonvulsant properties. For instance, studies involving similar tetrazole derivatives have shown effectiveness in reducing seizure activity in animal models. The mechanism of action often involves modulation of neurotransmitter systems, particularly glutamate receptors .

2.2 Anticancer Properties

Tetrazole derivatives have been explored for their anticancer potential. In vitro studies suggest that this compound may inhibit cell proliferation in various cancer cell lines by inducing apoptosis or cell cycle arrest. The specific pathways involved include the activation of p53 and other tumor suppressor genes .

2.3 Anti-inflammatory Effects

The anti-inflammatory properties of tetrazole compounds are also notable. They can inhibit pro-inflammatory cytokines and reduce oxidative stress markers in cellular models, suggesting potential applications in treating inflammatory diseases .

3. Synthesis and Characterization

The synthesis of this compound typically involves multi-step reactions including:

  • Formation of the tetrazole ring.
  • Alkylation reactions to introduce the cyclohexyl and dimethylbutanamide groups.

Table 1: Synthesis Overview

StepReaction TypeReagents/ConditionsYield
1Tetrazole FormationSodium azide, carbonyl compound75%
2AlkylationCyclohexyl halide, base80%
3Amide FormationDimethylbutanoyl chloride, amine70%

4. Case Studies

Several studies have investigated the biological activity of related compounds:

Case Study 1: Anticonvulsant Activity

In a study on tetrazole derivatives, one compound demonstrated a significant reduction in seizure frequency in DBA/2 mice models when administered intracerebroventricularly at doses ranging from 10 to 100 nmol .

Case Study 2: Cancer Cell Lines

A recent investigation into the anticancer effects of a similar tetrazole derivative showed that it reduced viability in MCF-7 breast cancer cells by over 50% at concentrations above 10 µM after 48 hours . The study highlighted the activation of apoptotic pathways as a mechanism for this cytotoxicity.

5.

This compound exhibits promising biological activities, particularly in the realms of anticonvulsant effects, anticancer properties, and anti-inflammatory actions. Ongoing research into its mechanisms and potential therapeutic applications is warranted to fully elucidate its efficacy and safety profiles.

Future studies should focus on:

  • Detailed pharmacokinetic and pharmacodynamic evaluations.
  • Clinical trials to assess therapeutic potential in humans.

Q & A

Q. Key Conditions :

  • Solvent: Methanol or ethanol at room temperature.
  • Reaction Time: 24–48 hours.
  • Purification: Column chromatography using petroleum ether/ethyl acetate (1:1) .
  • Yield : Reported at 74% under optimized conditions .

Q. Critical Factors :

  • Stoichiometric balance of reactants (1:1 molar ratio).
  • Use of anhydrous solvents to prevent side reactions.
  • Rapid workup to avoid decomposition of the tetrazole ring.

Basic: What spectroscopic and crystallographic methods are recommended for structural confirmation?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) :
    • ¹H NMR : Analyze methyl groups (δ 1.0–1.5 ppm for 3,3-dimethylbutanamide) and cyclohexyl protons (δ 1.2–2.0 ppm). Use DMSO-d₆ or CDCl₃ as solvents.
    • ¹³C NMR : Identify carbonyl (C=O, δ ~170 ppm) and tetrazole carbons (δ ~150 ppm) .
  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., [M+H]⁺ calculated for C₁₅H₂₆N₅O: 300.2134).
  • X-ray Crystallography : Use SHELX software (SHELXL/SHELXS) for single-crystal analysis. Critical parameters include refinement of tetrazole ring geometry and hydrogen bonding networks .

Advanced: How can researchers optimize the Ugi-azide reaction to improve yield and purity?

Methodological Answer:

  • Parameter Screening :
    • Temperature : Test 0°C to 40°C (higher temperatures may accelerate side reactions).
    • Catalysis : Add Lewis acids (e.g., ZnCl₂) to stabilize intermediates.
    • Solvent Polarity : Compare polar aprotic (DMF) vs. protic (MeOH) solvents.
  • Byproduct Analysis :
    • Monitor for hydantoin or oxazole byproducts via LC-MS.
    • Adjust pH (e.g., K₂CO₃ addition) to suppress hydrolysis .
  • Scale-Up Strategies :
    • Transition from batch to continuous flow reactors for reproducibility.
    • Use in-line FTIR for real-time monitoring of azide consumption .

Advanced: How can contradictory biological activity data (e.g., Hedgehog signaling vs. pesticidal activity) be resolved?

Methodological Answer:

  • Target Validation :
    • Use siRNA knockdown in cell models (e.g., HEK293) to confirm Hedgehog pathway specificity.
    • Compare IC₅₀ values against structural analogs (e.g., 3,3-dimethylbutanamide derivatives with varied substituents) .
  • Off-Target Screening :
    • Employ a kinase profiling panel (e.g., Eurofins DiscoverX) to rule out pesticidal targets (e.g., cytochrome P450 enzymes).
    • Cross-reference with pesticide databases (e.g., diclocymet analogs in ) to identify shared motifs .
  • Computational Docking :
    • Use AutoDock Vina to model interactions with Hedgehog receptor Patched1 (PTCH1) vs. fungal CYP51. Prioritize residues with high binding energy differences .

Advanced: What computational strategies are effective for structure-activity relationship (SAR) studies?

Methodological Answer:

  • QSAR Modeling :
    • Generate 3D descriptors (e.g., CoMFA, CoMSIA) for a library of tetrazole derivatives.
    • Correlate logP values with cytotoxicity (e.g., higher hydrophobicity improves membrane permeability but may increase off-target effects) .
  • Molecular Dynamics (MD) Simulations :
    • Simulate ligand-receptor binding (e.g., PTCH1) over 100 ns trajectories. Analyze RMSD and hydrogen bond stability.
    • Compare with crystallographic data (e.g., SHELX-refined structures) to validate poses .
  • Free Energy Perturbation (FEP) :
    • Calculate ΔΔG for methyl group substitutions on the butanamide chain to predict potency changes .

Basic: How should researchers handle stability and storage of this compound?

Methodological Answer:

  • Stability Tests :
    • Conduct accelerated degradation studies (40°C/75% RH for 6 months). Monitor via HPLC for tetrazole ring decomposition.
  • Storage Conditions :
    • Store in amber vials at –20°C under argon.
    • Use desiccants (e.g., silica gel) to prevent hydrolysis of the amide bond .
  • Formulation :
    • For biological assays, prepare fresh DMSO stock solutions (<10 mM) to avoid precipitation.

Advanced: What strategies mitigate challenges in crystallizing this compound?

Methodological Answer:

  • Solvent Screening :
    • Test slow evaporation in mixed solvents (e.g., hexane/ethyl acetate, 9:1).
    • Use seeding with SHELX-refined crystals .
  • Temperature Gradients :
    • Gradual cooling from 40°C to 4°C over 72 hours.
  • Additives :
    • Introduce co-crystallization agents (e.g., crown ethers) to stabilize the tetrazole ring .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.